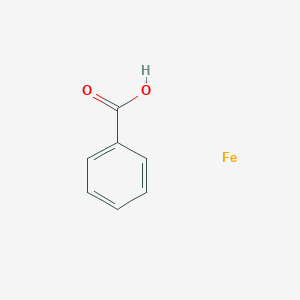

Benzoic acid;iron

Description

Historical Context and Evolution of Research on Iron-Benzoate Coordination Compounds

The history of coordination chemistry, the field to which iron-benzoate systems belong, dates back to the early 18th century with the discovery of the pigment Prussian blue, an iron(III) hexacyanidoferrate(II) complex. wiley-vch.demdpi.com However, a systematic understanding of the nature of these compounds remained elusive. Throughout the 19th century, substances that were combinations of simple salts in fixed ratios, termed "double salts," puzzled chemists. libretexts.org

The foundational breakthrough came with Alfred Werner's coordination theory in 1893, which proposed that metal ions have a primary valence (oxidation state) and a secondary valence (coordination number). libretexts.orgwiley-vch.de This theory provided the first rational framework for understanding the structure and bonding in coordination complexes, earning Werner the Nobel Prize in Chemistry in 1913. wiley-vch.de

Early research into specific iron-carboxylate complexes saw them studied for their magnetic properties and as potential models for biological systems. For instance, basic iron(III) benzoate (B1203000) aggregates were investigated in the late 1980s as possible building blocks in the formation of the ferritin core, an iron-storage protein. acs.org

The late 20th and early 21st centuries marked a significant evolution in the field with the rise of metal-organic frameworks (MOFs). arxiv.org This development shifted the focus from discrete molecular complexes to extended, porous crystalline materials. arxiv.orgresearchgate.net Iron-based MOFs, often utilizing benzoate or its derivatives as organic linkers, became a major area of research due to their stability and potential for practical applications. researchgate.netnih.gov Researchers began to employ methods like hydrothermal synthesis to control the morphology of iron-benzoate complexes, creating structures such as three-dimensional flower-like particles with large surface areas for enhanced catalytic performance. google.com This evolution from simple salts to rationally designed, functional materials underscores the dynamic history of iron-benzoate coordination chemistry.

Significance of Iron-Benzoate Systems in Contemporary Chemical Science

The importance of iron-benzoate coordination systems in modern chemistry stems from their tunable structures and diverse functionalities. Their significance is evident across several key areas of research and application.

Catalysis : Iron-benzoate complexes have emerged as efficient, non-toxic, and cost-effective catalysts. researchgate.net They have been successfully used in a variety of organic reactions, including esterification and C-C bond formation. researchgate.netmdpi.com For example, iron-benzoate complexes prepared via hydrothermal synthesis show high catalytic activity for ethylene (B1197577) oligomerization, with a high selectivity for dimerization products. google.com Furthermore, some iron-based MOFs exhibit enzyme-like activity and are studied as "nanozymes" for applications like biosensing. rsc.org

Advanced Materials : As a class of advanced materials, particularly in the form of MOFs, iron-benzoate systems offer exceptional properties. researchgate.netresearchgate.net

Gas Storage and Separation : The porous nature of iron-benzoate MOFs provides a high surface area, making them excellent candidates for storing gases like hydrogen and for capturing carbon dioxide. researchgate.netyoutube.comnih.gov The ability to tune the pore size and surface chemistry allows for selective gas adsorption. stfc.ac.uk

Magnetic Properties : The presence of iron centers can impart interesting magnetic properties. acs.org Depending on the structure and the distances between iron ions, these materials can exhibit behaviors ranging from paramagnetism to more complex phenomena like spin-canted antiferromagnetism. nju.edu.cnacs.orgnih.gov

Corrosion Inhibition : Lab-synthesized ferric benzoate has been shown to be an effective corrosion inhibitor pigment in protective paint films for steel. researchgate.net

Biomedical Applications : The low toxicity and biocompatibility of iron-based systems make them particularly attractive for biomedical use. researchgate.netmdpi.com

Drug Delivery : The porous framework of iron-benzoate MOFs can be loaded with drug molecules, allowing for high payloads and controlled release. youtube.comnih.govnih.gov

Medical Imaging and Sensing : Superparamagnetic iron oxide nanoparticles (SPIONs), which can be derived from or coated with coordination compounds, are used as contrast agents in magnetic resonance imaging (MRI). idsi.mdnih.govresearchgate.net Iron-based MOFs are also developed for biosensing applications, such as glucose detection. rsc.org

The table below summarizes the properties and applications of selected iron-benzoate coordination systems.

Interactive Data Table: Properties and Applications of Iron-Benzoate Systems| System Type | Specific Example | Key Properties | Applications | Citations |

|---|---|---|---|---|

| Catalyst | Flower-like Iron Benzoate Complex | High surface area, high catalytic activity | Ethylene oligomerization | google.com |

| Catalyst | Iron-supported Zirconium/Titanium Catalyst | Recyclable, high stability | Methyl benzoate synthesis | mdpi.com |

| MOF | MIL-100(Fe) | High porosity, biodegradable, low toxicity | Drug delivery, catalysis | researchgate.netnih.gov |

| MOF | MFM-300(Fe) | High stability, selective gas uptake | Ammonia storage | stfc.ac.uk |

| Pigment | Ferric Benzoate | Forms insoluble protective layer | Corrosion inhibitor in paint | researchgate.net |

| Magnetic Material | Iron(II) Coordination Polymer | Canted antiferromagnetism, weak ferromagnetism | Magnetic materials research | acs.org |

Scope and Objectives of the Research Outline

Current and future research on iron-benzoate coordination systems is focused on harnessing their full potential through rational design and a deeper understanding of their fundamental properties. The primary objectives of ongoing research include:

Rational Synthesis and Design : A major goal is to move beyond serendipitous discovery to the deliberate synthesis of iron-benzoate systems with predetermined structures and functions. This involves controlling morphology, pore size, and surface chemistry to optimize performance for specific tasks. researchgate.netgoogle.com Researchers aim to develop synthesis methods that are both effective and environmentally sustainable, aligning with the principles of green chemistry. researchgate.net

Enhancing Functional Performance : Research is actively aimed at improving the efficiency of these materials. In catalysis, this means increasing activity, selectivity, and the ease of catalyst recycling. researchgate.netmdpi.com For gas storage, the objective is to maximize capacity and selectivity for specific gases under practical temperature and pressure conditions. researchgate.net

Exploring Novel Applications : Scientists are continuously exploring new frontiers for iron-benzoate systems. This includes their use in sustainable energy technologies like photocatalytic water splitting and carbon dioxide reduction, as well as in advanced electronics and chemical sensors. youtube.comresearchgate.net

Ensuring Stability and Biocompatibility : For practical applications, especially in environmental remediation and medicine, the long-term stability of these materials is crucial. nih.gov Research focuses on designing robust frameworks that can withstand chemical, thermal, and mechanical stress while ensuring they are non-toxic and biocompatible. researchgate.netmdpi.com

In essence, the field is moving towards creating highly sophisticated, multi-functional materials tailored for specific, high-impact applications, from industrial catalysis to advanced medical therapies.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

24742-13-0 |

|---|---|

Molecular Formula |

C7H6FeO2 |

Molecular Weight |

177.97 g/mol |

IUPAC Name |

benzoic acid;iron |

InChI |

InChI=1S/C7H6O2.Fe/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

InChI Key |

YYMZGBPPXGPQLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for Iron Benzoate Complexes

Hydrothermal Synthesis Techniques for Morphologically Controlled Iron-Benzoate Nanostructures

Hydrothermal synthesis has emerged as a highly effective method for producing morphologically controlled iron-benzoate nanostructures. This technique involves the reaction of precursors in an aqueous solution under elevated temperature and pressure within a sealed vessel, known as an autoclave. The method allows for fine-tuning of the product's physical characteristics by manipulating reaction parameters.

Temperature-Dependent Morphological Regulation (e.g., Tetragonal, Flower-like Architectures)

The temperature of the hydrothermal process is a critical parameter that directly influences the resulting morphology of the iron-benzoate complex. By adjusting the synthesis temperature, it is possible to direct the formation of distinct architectures. Research has demonstrated a clear correlation between reaction temperature and the final structure of the synthesized particles when using sodium benzoate (B1203000) and ferric chloride as precursors. google.com

Table 1: Temperature-Dependent Morphology of Hydrothermally Synthesized Iron-Benzoate Complexes google.com

| Temperature Range | Resulting Morphology |

|---|---|

| < 70°C | Irregular granular particles |

| 70-90°C | Tetragonal structure |

| 120-180°C | Flower-like structure with common-vertex sheets |

Influence of Precursor Ratios and Dispersion Media

The choice and ratio of precursors, along with the dispersion medium, are fundamental to the successful synthesis of iron-benzoate nanostructures via the hydrothermal method. A common and effective precursor system involves the use of sodium benzoate and ferric chloride. google.com

The mass ratio of these precursors has been optimized to achieve the desired products. Specifically, a mass ratio of sodium benzoate to ferric chloride of 1.0:3.5 has been successfully employed. google.com In this process, the precursors are dispersed in water to create the initial reaction system. This aqueous dispersion is then subjected to hydrothermal treatment, followed by washing with distilled water and ethanol to remove any unreacted precursors or byproducts. The final product is then dried, typically under a nitrogen atmosphere to prevent oxidation. google.com

Table 2: Precursor and Medium Details for Hydrothermal Synthesis google.com

| Parameter | Specification |

|---|---|

| Iron Precursor | Ferric chloride |

| Benzoate Precursor | Sodium benzoate |

| Mass Ratio (Sodium Benzoate:Ferric Chloride) | 1.0:3.5 |

| Dispersion Medium | Water |

Precipitation-Based Synthesis Routes for Iron-Benzoate Coordination Polymers

Precipitation is a widely used and versatile method for the synthesis of coordination polymers, including iron-benzoate complexes. This technique relies on the formation of an insoluble product from a solution by reacting the constituent ions under controlled conditions.

Controlled pH and Inert Atmosphere Conditions for Iron(II) Benzoate Formation

The synthesis of iron(II) benzoate requires careful control of the reaction environment to prevent the oxidation of the ferrous ion (Fe²⁺) to the more stable ferric state (Fe³⁺). This is typically achieved by maintaining an inert atmosphere throughout the synthesis process. For the preparation of iron(II) carboxylates, reactions are often carried out under a nitrogen atmosphere. ias.ac.in

The process can involve adding a freshly prepared ferrous chloride solution to a solution containing the benzoate anion (from a salt like sodium benzoate). The entire reaction, including stirring and filtration, is conducted under nitrogen to exclude oxygen. ias.ac.in Furthermore, pH control is essential. For the synthesis of related ferrous carboxylates, such as ferrous fumarate, the pH of the final solution is adjusted to a specific range, for instance, 6.0-6.5, to ensure the desired product formation and purity. google.com

Selective Complex Precipitation of Iron Benzoate for Metal Separation

Precipitation of iron benzoate can be employed as a highly selective method for separating iron from other metals in a solution. This is particularly useful in hydrometallurgical processes, such as the recovery of valuable metals from industrial sludge. By carefully controlling the reaction conditions, iron can be preferentially precipitated, leaving other metal ions in the solution.

In the separation of iron (Fe³⁺) from chromium (Cr³⁺), benzoic acid is used as a complexing precipitant. Optimal conditions for this separation have been identified as a reaction temperature of 30°C and a final solution pH of 2.5. Under these conditions, with a molar ratio of Fe³⁺ to benzoic acid of 1:3, an iron precipitation rate of 96.85% can be achieved with a minimal chromium loss of only 3.62%. nih.gov The resulting iron benzoate precipitate has fine particles that settle rapidly, facilitating easy filtration and separation. nih.gov

Synthesis of Polynuclear Iron-Benzoate Clusters

The synthesis of polynuclear clusters, where multiple iron atoms are bridged by ligands to form a discrete molecular unit, is a significant area of inorganic chemistry. These clusters often exhibit interesting magnetic and catalytic properties. Benzoate ligands are frequently incorporated into these structures.

A common structural motif is the oxo-centered trinuclear iron cluster, [Fe₃O]⁷⁺. These clusters can be synthesized by reacting iron(III) salts with benzoic acid or its derivatives. For example, the cluster [Fe₃O(C₇H₅O₂)₆(phen)(H₂O)]NO₃ has been prepared and characterized. researchgate.net Another well-known example is the [Fe₃O(O₂CPh)₆(py)₃]ClO₄·py complex. researchgate.net In these structures, a central oxygen atom bridges three iron(III) ions, which are further coordinated by bridging benzoate ligands and terminal ligands like pyridine or water. researchgate.netsmolecule.com The synthesis of these clusters allows for the rational assembly of polynuclear compounds with specific geometries and properties. researchgate.net

Trinuclear Iron(III) Oxo-Centered Benzoate Clusters

Trinuclear iron(III) oxo-centered clusters are a well-studied class of compounds characterized by a {Fe₃(µ₃-O)}⁷⁺ core. The synthesis of these clusters often involves the reaction of an iron(III) salt with a benzoic acid derivative in the presence of a base. The specific structure and properties of the resulting cluster can be tuned by varying the reaction conditions, such as temperature, solvent, and the nature of the benzoate and other ancillary ligands.

One synthetic approach involves the reaction of a pre-formed trinuclear iron acetate (B1210297) complex with the desired benzoic acid. For instance, complexes like [Fe₃O(O₂CPh)₆(py)₃]ClO₄·py have been synthesized and characterized. X-ray crystallography of this particular compound revealed a structure with threefold symmetry. researchgate.net Another method is the direct reaction of an iron(III) salt, such as iron(III) nitrate, with a substituted benzoic acid and a base like triethylamine (NEt₃) in a suitable solvent. For example, the complex [Fe₁₂La₄O₁₀(OH)₄(tbb)₂₄], where tbbH is 4-tert-butylbenzoic acid, was synthesized by reacting Fe(NO₃)₃·9H₂O, La(NO₃)₃·6H₂O, 4-tert-butylbenzoic acid, and NEt₃ in benzonitrile at 140 °C. mdpi.com

The core structure of these clusters consists of three iron(III) ions bridged by a central oxygen atom. Each pair of iron atoms is typically bridged by two carboxylate ligands. The coordination sphere of each iron atom is completed by terminal ligands, which can be water, pyridine, or other donor molecules. researchgate.net

A notable example is the synthesis of [Fe₁₂Ca₄O₁₀(O₂CPh)₂₀(hmp)₄], which was obtained from the reaction of Fe₃O(O₂CPh)₆(H₂O)₃, Ca(NO₃)₂, 2-(hydroxymethyl)pyridine (hmpH), and triethylamine in a microwave reactor at 130 °C. mdpi.com This demonstrates how basic trinuclear units can be used as building blocks for larger, more complex clusters.

Table 1: Synthetic Parameters for Selected Iron(III) Benzoate Clusters

| Compound | Iron Source | Benzoate Ligand | Other Reagents | Solvent | Temperature (°C) |

| [Fe₁₂La₄O₁₀(OH)₄(tbb)₂₄] | Fe(NO₃)₃·9H₂O | 4-tert-butylbenzoic acid | La(NO₃)₃·6H₂O, NEt₃ | Benzonitrile | 140 |

| [Fe₁₂Ca₄O₁₀(O₂CPh)₂₀(hmp)₄] | Fe₃O(O₂CPh)₆(H₂O)₃ | Benzoic Acid | Ca(NO₃)₂, hmpH, NEt₃ | MeCN/MeOH | 130 |

Mixed-Valence Iron Pentafluorobenzoate Systems

Mixed-valence trinuclear iron clusters, containing both Fe(II) and Fe(III) centers, are of significant interest due to their unique electronic properties, such as intramolecular electron transfer. The use of pentafluorobenzoic acid as a ligand has led to the synthesis of novel mixed-valence systems.

New mixed-valence trinuclear iron pentafluorobenzoate complexes have been synthesized and their electron transfer phenomena studied. nih.gov A key example is the complex [Fe₃O(C₆F₅CO₂)₆(py)₃]·CH₂Cl₂. nih.govoup.com The synthesis of this compound allows for the investigation of valence-trapping versus valence-detrapping phenomena, which are highly dependent on temperature and the presence of solvent molecules within the crystal lattice. nih.gov

At low temperatures, the solvated complex exists in a "valence-trapped" state, where distinct Fe(II) and Fe(III) sites can be identified, typically via ⁵⁷Fe Mössbauer spectroscopy. nih.gov As the temperature increases, it transitions to a "valence-detrapped" state, where the electron transfer between the iron centers is rapid on the Mössbauer timescale, resulting in an averaged valence state. nih.gov

The removal of the dichloromethane (CH₂Cl₂) solvent molecule from the crystal lattice to form the de-solvated complex, [Fe₃O(C₆F₅CO₂)₆(py)₃], results in the valence state being trapped even at room temperature. nih.gov This de-solvated complex exhibits the interesting property of being able to reversibly absorb and desorb small organic molecules like acetonitrile (CH₃CN). This process can be monitored by observing the changes in the valence state of the iron centers. The complex can also trap other organic molecules such as benzene, toluene, and xylene, with the trapped molecules influencing the iron valence states. nih.gov

The structural rigidity of the crystal can also play a role. A newly synthesized orthorhombic polymorph of [Fe₃O(C₆F₅COO)₆(C₅H₅N)₃]·CH₂Cl₂ was found to favor the valence-trapped state due to its more rigid structure compared to a previously studied hexagonal polymorph. oup.com

Table 2: Valence State Behavior of an Iron Pentafluorobenzoate Complex

| Complex | Condition | Valence State | Observation Method |

| [Fe₃O(C₆F₅CO₂)₆(py)₃]·CH₂Cl₂ | Low Temperature | Trapped | ⁵⁷Fe Mössbauer Spectroscopy |

| [Fe₃O(C₆F₅CO₂)₆(py)₃]·CH₂Cl₂ | Room Temperature | Detrapped | ⁵⁷Fe Mössbauer Spectroscopy |

| [Fe₃O(C₆F₅CO₂)₆(py)₃] (de-solvated) | Room Temperature | Trapped | ⁵⁷Fe Mössbauer Spectroscopy |

| [Fe₃O(C₆F₅CO₂)₆(py)₃] + CH₃CN | Room Temperature | Detrapped | ⁵⁷Fe Mössbauer Spectroscopy |

Integration of Iron Benzoate within Heterogeneous Catalytic Supports

The immobilization of homogeneous iron catalysts onto solid supports is a critical step towards their practical application in industry, as it facilitates catalyst separation and reuse. nih.govresearchgate.net Iron benzoate complexes have been successfully integrated into heterogeneous systems for various catalytic applications.

One method involves the synthesis of an iron benzoate complex which itself is a heterogeneous catalyst. For example, an iron benzoate complex has been prepared using a simple hydrothermal method with sodium benzoate and ferric chloride as raw materials. google.com By controlling the hydrothermal temperature (e.g., 70-90 °C vs. 120-180 °C), the morphology of the resulting complex can be controlled, yielding structures such as tetragonal particles or flower-like lamellar structures. google.com These materials, which have a large specific surface area, have shown catalytic activity in ethylene (B1197577) oligomerization when combined with a co-catalyst like methylaluminoxane (B55162). google.com

Another strategy is to support iron species on a solid acid catalyst. A series of iron-supported zirconium/titanium solid acid catalysts have been synthesized and used for the esterification of various benzoic acids with methanol to produce methyl benzoates. mdpi.com The addition of iron to the Zr/Ti oxide structure was found to increase the catalyst's specific surface area and the number of acid sites, thereby enhancing its catalytic activity. mdpi.com The optimal catalytic performance was observed with a Fe:Zr:Ti molar ratio of 2:1:1. These heterogeneous catalysts can be easily recovered and reused without a significant loss of activity. mdpi.com

The broader field of heterogenizing iron catalysts has explored various supports, including silica, molecular sieves (like MCM-41), and polymers. nih.govresearchgate.net These supports can be functionalized to anchor the iron complexes, providing stable and reusable catalytic systems for a range of organic transformations. researchgate.netnih.gov

Table 3: Examples of Heterogeneous Iron Benzoate Catalytic Systems

| Catalyst System | Synthetic Method | Support/Morphology | Application |

| Iron Benzoate Complex | Hydrothermal | Flower-like lamellar structure | Ethylene Oligomerization |

| Iron-supported Zirconium/Titanium | Co-precipitation/Calcination | Zr/Ti Solid Acid | Methyl Benzoate Synthesis |

Advanced Characterization Techniques for Elucidating Structural and Electronic Architectures of Iron Benzoate Systems

Spectroscopic Analysis of Iron-Benzoate Complexes

Spectroscopy is a cornerstone in the study of iron-benzoate complexes, offering detailed information on bonding, electronic transitions, and the local coordination environment of the iron ions.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. In the context of iron-benzoate complexes, these methods are instrumental in confirming the coordination of the benzoate (B1203000) ligand to the iron center. The interaction between the iron ion and the carboxylate group of benzoic acid leads to characteristic shifts in the vibrational frequencies of the carboxylate group.

The most significant spectral changes are observed in the regions of the asymmetric ν(COO⁻) and symmetric ν(COO⁻) stretching vibrations. The separation between these two frequencies (Δν) is a well-established diagnostic tool for determining the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). researchgate.net For instance, a shift in the carbonyl oxygen vibrational frequency, typically observed between 1670-1700 cm⁻¹, can be attributed to its involvement in coordination with the central metal ion. researchgate.net In addition, the appearance of new, lower-frequency bands, often below 600 cm⁻¹, can be assigned to Fe-O stretching vibrations, providing direct evidence of bond formation between the iron and the oxygen atoms of the benzoate ligand. chemrxiv.org

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the entire complex, including the Fe-O bonds. dtic.mil For example, in the analysis of iron oxidation products, Raman spectra can clearly distinguish between different iron oxides like Fe₃O₄ and α-Fe₂O₃ based on their characteristic bands. dtic.miljasco-global.com The Raman spectrum of benzoic acid itself shows characteristic peaks that are altered upon complexation, allowing for the monitoring of the reaction and confirmation of product formation. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies in Iron-Benzoate Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Source |

| ν(O-H) of Carboxylic Acid | ~3425 | Disappears or shifts upon deprotonation and coordination. | researchgate.net |

| ν(C=O) of Carbonyl | 1670-1700 | Shifts to lower frequency upon coordination of carbonyl oxygen. | researchgate.net |

| νₐₛ(COO⁻) | ~1580 | Asymmetric stretching of the coordinated carboxylate group. | researchgate.net |

| νₛ(COO⁻) | ~1370 | Symmetric stretching of the coordinated carboxylate group. | researchgate.net |

| Fe-O Stretching | 621-504 | Direct evidence of metal-ligand bond formation. | japsonline.com |

| Fe₃O₄ Raman Bands | 616, 663 | Characteristic peaks for identifying magnetite phase. | dtic.mil |

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) techniques, provides crucial information about the electronic structure of iron-benzoate complexes, including the oxidation state and coordination geometry of the iron centers.

UV-Vis Spectroscopy: This technique probes the electronic transitions within a molecule. The formation of iron-benzoate complexes gives rise to new absorption bands in the UV-Vis spectrum, which are typically absent in the spectra of the free ligands. ufl.edu These new bands are often attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. ufl.edunih.gov The position (λₘₐₓ) and intensity of these LMCT bands are sensitive to the oxidation state of the iron (Fe(II) vs. Fe(III)) and the coordination environment. esrf.frresearchgate.net For instance, Fe(III) complexes often exhibit strong absorption bands in the near-ultraviolet region. nih.gov The species Fe(OH)²⁺, a hydrolyzed form of the ferric ion, shows maximum absorbance at approximately 300 nm, extending to 400 nm. researchgate.net Intervalence charge transfer (IVCT) bands, observed in mixed-valence Fe(II,III) systems, appear at lower energies (e.g., 620-670 nm) and are indicative of electron delocalization between the iron centers. cmu.edu

Interactive Data Table: Key UV-Vis Absorption Features of Iron-Benzoate Systems

| Complex/Species | λₘₐₓ (nm) | Transition Type | Significance | Source |

| Tris(β-diketonato)iron(III) | 270-380 | Ligand-to-Metal Charge Transfer (LMCT) | Confirms complex formation and characterizes electronic structure. | nih.govnih.gov |

| Fe(III)-2,5-DHBA | 590 | Ligand-to-Metal Charge Transfer (LMCT) | Indicates formation of the chelate complex. | ufl.edu |

| Fe(OH)²⁺ | ~300 | Ligand-to-Metal Charge Transfer (LMCT) | Characterizes hydrolyzed iron species in solution. | researchgate.net |

| Valence-Delocalized Fe₂(II,III) | 620-670 | Intervalence Charge Transfer (IVCT) | Evidence of electron delocalization in mixed-valence dimers. | cmu.edu |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for studying paramagnetic species, i.e., those with unpaired electrons. It is particularly valuable for characterizing high-spin Fe(III) (S=5/2) and low-spin Fe(III) (S=1/2) centers, as well as mixed-valence Fe(II)-Fe(III) systems. nih.govresearchgate.net The EPR spectrum provides g-values, which are characteristic of the electronic ground state and the symmetry of the coordination environment. For example, high-spin Fe(III) in a rhombic environment often displays a prominent signal at g ≈ 4.3, while axial or near-axial systems show signals around g ≈ 2. nih.gov In mixed-valence diiron(II,III) complexes that are antiferromagnetically coupled, an S=1/2 ground state results, giving rise to characteristic EPR signals in the g ≤ 2 region. nih.gov The precise g-values (gₓ, gᵧ, g₂) can distinguish between different bridging ligands, such as μ-oxo versus μ-hydroxo bridges in dinuclear iron complexes. researchgate.net

Interactive Data Table: Representative EPR Parameters for Iron-Benzoate Systems

| Iron Species/Complex | Spin State (S) | g-values | Significance | Source |

| (μ-Alkoxo)(μ-benzoato)diiron(II,III) | 1/2 | gₓ = 1.75, gᵧ = 1.88, g₂ = 1.96 | Characterizes antiferromagnetically coupled mixed-valence dimer. | nih.gov |

| High-Spin Fe(III) (rhombic) | 5/2 | g ≈ 4.23 | Characteristic of Fe(III) in a triscatecholate environment. | nih.gov |

| Low-Spin Fe(III) | 1/2 | g₁ = 2.201, g₂ = 2.163 | Identifies specific low-spin ferric complexes. | acs.org |

| Oxoiron(V) Intermediate | 1/2 | g₁ = 2.070, g₂ = 2.005, g₃ = 1.956 | Detection of highly reactive catalytic intermediates. | acs.org |

⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful nuclear technique for probing the local environment of iron nuclei. It provides precise information on the oxidation state (valence), spin state, and site symmetry of iron atoms in a sample. The key parameters derived from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). libretexts.org

The isomer shift (IS) is sensitive to the s-electron density at the nucleus. Since Fe(II) has a lower s-electron density than Fe(III) due to greater d-electron screening, it exhibits a larger positive IS value. libretexts.org This allows for the unambiguous differentiation between Fe(II) and Fe(III) states. Furthermore, high-spin (hs) and low-spin (ls) states can also be distinguished.

The quadrupole splitting (QS) arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. A non-zero QS indicates a distorted coordination geometry around the iron atom.

In mixed-valence trinuclear iron-benzoate complexes, Mössbauer spectroscopy can track temperature-dependent electron transfer (valence detrapping) between Fe(II) and Fe(III) sites. documentsdelivered.com The spectra can reveal the coexistence of different iron species, such as Fe(III)hs and Fe(II)hs, and quantify their relative populations at different temperatures. researchgate.net

Interactive Data Table: Typical ⁵⁷Fe Mössbauer Parameters for Iron Complexes

| Iron Species | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Temperature (K) | Significance | Source |

| Fe(III)hs | ~0.5 | Variable | Room Temp | Characteristic of high-spin ferric iron. | researchgate.net |

| Fe(II)hs | > 1.0 | > 2.0 | Room Temp | Characteristic of high-spin ferrous iron. | researchgate.net |

| Fe(III)hs in Complex 1 | — | 1.32 | 100 | Confirms the presence of only Fe(III) at low temperature. | researchgate.net |

| Fe(III) in Fe(III) gallate | 0.47 | 0.54 | Room Temp | Characterizes the iron state in a specific benzoate derivative. | researchgate.net |

| Fe(II) in Fe(II) gallate | 1.25 | 2.50 | Room Temp | Characterizes the iron state in a specific benzoate derivative. | researchgate.net |

While the paramagnetic nature of many iron complexes can lead to broadened NMR signals, ¹H NMR spectroscopy remains a useful tool for confirming ligand coordination. nih.gov Upon complexation of benzoic acid or its derivatives to an iron center, the chemical environment of the ligand's protons is altered, leading to shifts in their resonance signals.

A key indicator of coordination is the disappearance of the acidic proton signal of the carboxylic group, which typically appears far downfield (e.g., ~12 ppm). niscpr.res.in This indicates deprotonation of the benzoic acid to form the benzoate ligand, which then coordinates to the iron ion. niscpr.res.in Similarly, for substituted benzoate ligands, protons close to the coordination site, such as those of an amine group, will experience a significant downfield shift, confirming the involvement of that group in bonding. niscpr.res.in In contrast, protons on groups not involved in coordination may show only minor shifts. niscpr.res.in Analysis of the ¹H NMR spectrum of a reaction mixture can thus confirm the formation of the desired iron-benzoate product. researchgate.net

Diffraction and Microscopy Techniques for Morphology and Crystallinity

While spectroscopy probes the local atomic and electronic environment, diffraction techniques are essential for determining the long-range order and crystal structure of solid-state iron-benzoate materials.

X-ray diffraction (XRD) is the definitive method for identifying crystalline phases and determining their structural parameters. h-and-m-analytical.comforcetechnology.com Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. malvernpanalytical.com By comparing the experimental diffraction pattern of an iron-benzoate sample to reference databases, the crystalline phases present can be identified. forcetechnology.commalvernpanalytical.com This is crucial for quality control and for distinguishing between different potential products or polymorphs. mccrone.com

For a new crystalline iron-benzoate complex, single-crystal XRD can be used to solve its complete three-dimensional structure, providing precise information on bond lengths, bond angles, coordination geometry, and the packing of molecules in the crystal lattice. From powder XRD data, it is possible to determine the unit cell dimensions, known as lattice parameters (a, b, c, α, β, γ), and the space group of the crystal. researchgate.netresearchgate.net For example, studies have reported the crystal structure and lattice parameters for various trinuclear and dinuclear iron-benzoate complexes, revealing details about the bridging modes of the benzoate ligands and the geometry of the central [Fe₃(μ₃-O)]⁷⁺ core. researchgate.net

Interactive Data Table: Example Lattice Parameters of Iron-Benzoate Complexes from XRD

| Compound/Complex | Crystal System | Space Group | Lattice Parameters | Source |

| [Fe₂CoO(CH₃COO)₆(H₂O)₃] | Monoclinic | P2₁/c | a = 21.034 Å, b = 8.398 Å, c = 23.360 Å, β = 98.28° | researchgate.net |

| Pure γ-Iron (extrapolated) | Cubic | - | a = 0.3572 nm | ohiolink.edu |

| BCC Iron | Body-Centered Cubic | - | Corresponds to a peak at 44.7° (110 plane) | researchgate.net |

Scanning Electron Microscopy (SEM) for Surface Morphology and Pore Structure

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and microstructural features of iron-benzoate systems. SEM analysis provides high-resolution images that reveal details about particle shape, size distribution, and the presence of pores or other structural characteristics.

In studies involving the interaction of iron-benzoate compounds with other materials, SEM is crucial for observing morphological changes. For instance, when used as a corrosion inhibitor for steel, SEM can be employed to examine the morphology of the corroded samples and the protective layer formed. researchgate.net The technique allows for a detailed view of how the iron-benzoate complex interacts with the metal surface, revealing the effectiveness of the inhibitive film. researchgate.net

SEM is also utilized in biogeochemical studies where iron oxides interact with benzoate. In research on the microbial degradation of benzoate in marine sediments, SEM images have shown that microorganisms can colonize the surface of iron oxide minerals like magnetite. nih.govresearchgate.netoup.com This direct visual evidence helps to understand the mechanisms of microbial-mineral interaction, showing how the physical association between bacteria and the iron mineral surface stimulates the degradation of benzoate. nih.govresearchgate.net The high resolution of SEM can even reveal fine details such as the earthy-like goethite material within the micropores of martitic hematite (B75146), which would be difficult to identify with other microscopy methods. wiley.com

The morphology of synthesized iron-benzoate materials can also be characterized using SEM. For example, in the synthesis of iron oxide nanoparticles, SEM images show the shape and degree of agglomeration of the nanocrystals. researchgate.net This is essential for controlling the synthesis process to achieve desired particle characteristics. The detailed microstructural information provided by SEM, often complemented by Energy Dispersive Spectroscopy (EDS) for elemental mapping, is indispensable for a comprehensive understanding of iron-benzoate systems. wiley.com

Elemental and Compositional Analysis (Atomic Absorption, Mass Spectrometry, CHN)

Determining the precise elemental composition and stoichiometry of iron-benzoate complexes is fundamental to their characterization. A combination of techniques, including atomic absorption (AA) spectroscopy, mass spectrometry (MS), and elemental (CHN) analysis, is employed to achieve this.

Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) provides the empirical formula of the organic ligand portion of the complex. This is often complemented by direct determination of the iron content, for which atomic absorption spectroscopy is a suitable method. researchgate.net The comparison between the experimentally found percentages of each element and the calculated theoretical values for a proposed structure is a critical step in confirming the identity and purity of the synthesized compound. rsc.org For example, a new trinuclear iron(III) benzoate cluster, [Fe₃O(C₇H₅O₂)₆(phen)(H₂O)]NO₃, was characterized using both atomic absorption and elemental analysis to confirm its composition. researchgate.net

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight of the complex. questjournals.org For instance, the mass spectrum of a dendritic iron(III) carbazole (B46965) complex showed a found m/z value of 1034.45, which corresponded to the calculated value for the ligand cation [L]⁺. nih.gov

The data below, gathered from various studies, illustrates the application of these techniques in characterizing different iron-benzoate complexes.

| Compound | Analysis Type | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| Basic Ferric Benzoate (C₁₄H₁₁FeO₅) | Combustion & Ignition | C | 53.35 | 54.25 | rsc.org |

| H | 3.5 | 4.1 | |||

| Fe | 17.7 | 14.95 | |||

| [Fe(L)₂]NO₃ (L = Dendritic Carbazole Ligand) | Elemental Analysis | C | 77.08 | 77.16 | nih.gov |

| H | 6.65 | 6.69 | |||

| N | 7.07 | 7.02 | |||

| O | 6.11 | 6.59 | |||

| Fe | 2.59 | 2.54 |

| Compound/Fragment | Technique | Calculated (m/z) | Found (m/z) | Source |

|---|---|---|---|---|

| Mn(II) Mixed Ligand Complex | Mass Spectrometry | - | 355.34 | questjournals.org |

| Fe(II) Mixed Ligand Complex | - | 415.24 | ||

| Co(II) Mixed Ligand Complex | - | 394.76 | ||

| Ni(II) Mixed Ligand Complex | - | 394.73 | ||

| Cu(II) Mixed Ligand Complex | - | 381.97 | ||

| Zn(II) Mixed Ligand Complex | - | 365.81 | ||

| [L]⁺ (L = Dendritic Carbazole Ligand) | Mass Spectrometry | 1032.84 | 1034.45 | nih.gov |

Thermal Analysis (Thermogravimetry-Differential Thermal Analysis, Differential Scanning Calorimetry) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, including Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are indispensable for investigating the thermal stability and decomposition behavior of iron-benzoate compounds. These methods provide quantitative information about mass changes, phase transitions, and thermal effects as a function of temperature.

Thermogravimetric analysis of iron(III) benzoate reveals a multi-step decomposition process when heated. researchgate.netscielo.br Studies on bivalent iron benzoate, Fe(Bz)₂·0.5H₂O, show an initial mass loss between 60-172 °C corresponding to dehydration. researchgate.netscielo.br The subsequent decomposition of the anhydrous compound occurs in distinct steps. For instance, one study identified two stages of decomposition for the anhydrous compound between 172–275°C and 275–470°C, with the final residue being ferric oxide (Fe₂O₃). scielo.br The total experimental mass loss was found to be in close agreement with the theoretical value for the formation of Fe₂O₃. scielo.br

In another investigation, the thermal decomposition of a basic ferric benzoate in a vacuum yielded products such as benzoic acid, benzene, carbon dioxide, and ferrosoferric oxide (Fe₃O₄). rsc.org The decomposition of iron(III) benzoate complexes in air between 200°C and 600°C was found to produce benzoic acid and ferric oxide as final products. akjournals.com Intermediate iron(III) benzoate complexes with a reduced number of ligands were also identified during this process. akjournals.com

The table below summarizes the thermal decomposition stages for a bivalent iron benzoate compound as determined by TG-DTA.

| Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Process | Source |

|---|---|---|---|---|

| 60 - 172 | 2.76 | - | Dehydration (Loss of 0.5 H₂O) | scielo.br |

| 172 - 275 | 9.66 | 423.5 (Exothermic) | Decomposition Step 1 | |

| 275 - 470 | 61.39 | 448 (Exothermic) | Decomposition Step 2 with combustion; Formation of Fe₂O₃ |

These thermal analysis studies are crucial for understanding the thermal limits of iron-benzoate materials and for elucidating the chemical pathways through which they decompose, leading to the formation of various iron oxides and organic byproducts. rsc.orgscielo.brakjournals.com

Computational and Theoretical Investigations of Iron Benzoate Reactivity and Structure

Density Functional Theory (DFT) Applications in Iron-Benzoate Systems

Density Functional Theory (DFT) has become a cornerstone of computational research on transition metal complexes due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly useful for studying systems with complex electronic structures, such as those containing iron. mdpi.comresearchgate.net For iron-benzoate, DFT allows for a detailed examination of its electronic properties, bonding, and the subtle energy differences between its possible electronic configurations.

DFT calculations are instrumental in elucidating the fundamental electronic structure of iron-benzoate. These methods model the electron density to determine how charge is distributed across the molecule, particularly between the central iron(III) ion and the oxygen atoms of the benzoate (B1203000) ligands. Analyses such as Natural Bond Orbital (NBO) and Mulliken population analysis can quantify the charge on each atom, revealing the nature and degree of covalent and ionic character in the iron-oxygen bonds. nih.gov

Table 1: Application of DFT Functionals in Characterizing Iron Complexes

| Functional Type | Example Functionals | Typical Applications in Iron-Benzoate Systems | References |

| GGA | PBE, BP86, OPBE | Geometry optimization, calculation of bond lengths and angles, analysis of vibrational frequencies. OPBE is noted for good spin-state prediction. | scispace.com, researchgate.net |

| Hybrid GGA | B3LYP, B3LYP | Often used for a balanced description of geometry and energetics. B3LYP was developed to improve spin-state energy predictions for iron. | scispace.com, researchgate.net |

| Hybrid Meta-GGA | M05, M06 | Provides high accuracy for thermochemistry, reaction kinetics, and non-covalent interactions within the complex. | researchgate.net |

An iron(III) center, having a d⁵ electron configuration, can exist in different spin states depending on the strength of the ligand field created by the surrounding benzoate ligands. The two primary possibilities are a high-spin (HS) state with five unpaired electrons (S=5/2) and a low-spin (LS) state with one unpaired electron (S=1/2). The energy difference between these states is often small enough to allow for a transition, a phenomenon known as spin crossover (SCO). nih.gov

DFT is a key tool for investigating these spin-state transitions. By performing calculations for both the high-spin and low-spin configurations of the iron-benzoate complex, researchers can determine which state is the ground state and calculate the energy difference (ΔELS-HS). scispace.com Furthermore, DFT can be used to map the potential energy surface (PES) for the transition between spin states. nih.gov This surface illustrates the energy of the system as a function of its geometry, revealing the minimum energy pathways and the energy barriers associated with the spin transition. The preference for a high-spin or low-spin state is influenced by the metal-ligand bonding, which tends to favor low-spin states to maximize bond strength, and Hund's rule of maximum multiplicity, which favors high-spin states. researchgate.net

Table 2: Illustrative DFT-Calculated Properties for Spin States of an Iron(III)-Benzoate Model

| Property | High-Spin (S=5/2) State | Low-Spin (S=1/2) State | Computational Insight | References |

| Relative Energy (kcal/mol) | 0.0 (Reference) | +5.5 | DFT can predict which spin state is more stable (lower in energy) under specific conditions. | rsc.org |

| Average Fe-O Bond Length (Å) | ~2.10 | ~1.95 | The change in bond length upon spin transition is a key structural marker predicted by DFT. | nih.gov |

| Calculated Spin Density on Fe | ~4.5 | ~1.2 | This value indicates the distribution of unpaired electrons, confirming the spin state of the iron center. | nih.gov |

Quantum Mechanics and Molecular Mechanics (MM) Calculations for Structural Optimization

While DFT is excellent for accurately describing the electronic details of the iron-benzoate core, it becomes computationally expensive for very large systems, such as a complex solvated in water or embedded in a larger molecular framework. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govresearchgate.net

In a QM/MM simulation of iron-benzoate, the most chemically important region—the iron(III) center and its directly coordinated benzoate ligands—is treated with a high-level QM method like DFT. researchgate.net The surrounding environment, such as solvent molecules or a polymer matrix, is treated using a classical Molecular Mechanics (MM) force field. This approach combines the accuracy of QM with the speed of MM, allowing for the efficient simulation of large, complex systems. nih.gov The primary application of QM/MM is for structural optimization, where the geometry of the entire system is relaxed to find its lowest energy conformation, providing a realistic prediction of the complex's structure in a specific environment. researchgate.net

Computational Modeling of Catalytic Mechanisms and Reaction Intermediates

Iron complexes are known to catalyze a variety of chemical reactions, and computational modeling is essential for understanding the intricate mechanisms involved. edupublications.com If iron-benzoate were to be used as a catalyst, for example in oxidation or C-H functionalization reactions, DFT calculations would be indispensable for mapping out the entire catalytic cycle. nih.govmdpi.com

This modeling involves identifying all relevant species in the reaction, including reactants, products, and crucially, the transient reaction intermediates and transition states. researchgate.net By calculating the energies of these species, a complete energy profile for the proposed reaction pathway can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. nih.gov Such computational insights are vital for rationally designing more efficient catalysts by modifying the ligand structure to lower key energy barriers. nih.gov

Simulation of Spectroscopic Properties

A powerful way to validate a computational model is to compare its predicted properties with experimental data. Computational methods can simulate various types of spectra for the iron-benzoate complex, providing a direct link between the calculated electronic and geometric structure and what is observed experimentally. nih.gov

Time-dependent DFT (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis), predicting the energies and intensities of d-d transitions and ligand-to-metal charge transfer bands. nih.gov This can help assign the features seen in an experimental spectrum. nih.gov Similarly, the vibrational frequencies (IR and Raman spectra) can be calculated from the optimized geometry to help assign specific bond vibrations, such as the Fe-O stretching modes. researchgate.net For iron-containing systems, the simulation of Mössbauer spectroscopy parameters (isomer shift and quadrupole splitting) is particularly valuable, as these parameters are highly sensitive to the oxidation and spin state of the iron center, providing a stringent test of the computed electronic structure. nih.gov

Table 3: Simulation of Spectroscopic Properties for Iron-Benzoate

| Spectroscopic Technique | Probed Property | Computational Method | Predicted Information | References |

| UV-Vis Spectroscopy | Electronic transitions | TD-DFT | Energies and intensities of d-d and charge-transfer bands. | nih.gov |

| Vibrational (IR/Raman) | Molecular vibrations | DFT | Frequencies of stretching and bending modes, particularly Fe-O and carboxylate vibrations. | researchgate.net |

| Mössbauer Spectroscopy | Fe nuclear environment (oxidation and spin state) | DFT | Isomer shift (δ) and quadrupole splitting (ΔE_Q) to confirm the electronic state of iron. | nih.gov |

Catalytic Roles and Mechanistic Insights of Iron Benzoate Systems

Homogeneous Catalysis by Iron-Benzoate Complexes

In homogeneous catalysis, iron complexes, often featuring benzoate (B1203000) or related ligands, facilitate reactions in a single phase, allowing for high selectivity under mild conditions. These systems are particularly notable for their ability to activate and functionalize otherwise inert C-H bonds.

Iron-catalyzed C-H bond functionalization represents a powerful strategy for streamlining the synthesis of complex molecules by converting C-H bonds directly into new functional groups. rochester.edu One prominent example is the azidation of tertiary C-H bonds, a transformation that introduces the valuable azide (B81097) moiety. nih.gov This reaction is catalyzed by iron(II) complexes, such as those with pybox ligands, and proceeds under mild conditions, tolerating even aqueous environments. nih.govnih.gov The method is particularly valuable for the "late-stage" functionalization of complex natural products and drug molecules, where traditional synthetic methods may be impractical. nih.gov The selectivity of the reaction for tertiary C-H bonds is a key advantage, offering a predictable way to modify specific positions within a molecule. nih.govnih.gov

The catalytic prowess of these iron systems is rooted in the generation of highly reactive intermediates. Mechanistic studies of iron-catalyzed azidation have revealed a pathway that does not involve direct C-H cleavage by the iron complex itself. nih.govacs.org Instead, the reaction is initiated by the homolysis of an I-N bond in a hypervalent iodine reagent (a λ³-azidoiodane), which occurs under mild conditions to form an azidyl radical and an iodanyl radical. nih.govacs.orgberkeley.edu

The highly selective, rate-limiting step is the abstraction of a hydrogen atom from the substrate by these radicals, generating an alkyl radical. nih.govberkeley.edu The iron catalyst's primary role is to act as a reservoir for the azide group. The iron(II) precatalyst reacts with the azidoiodane to form a resting-state iron(III)-azide complex. This complex then rapidly combines with the substrate-derived alkyl radical to forge the final C-N₃ bond. nih.govacs.orgberkeley.edu

While not directly observed in this specific azidation mechanism, high-valent iron-oxo species (FeIV=O or FeV=O) are other critical intermediates in many iron-catalyzed oxidation reactions. researchgate.netnih.gov These powerful oxidants are often generated from the reaction of an iron center with oxygen donors like hydrogen peroxide or peroxy acids. nih.gov They are frequently invoked as the active species in a wide range of enzymatic and biomimetic C-H oxidation and epoxidation reactions, capable of cleaving even strong C-H bonds. nih.govacs.org The specific intermediate generated is highly dependent on the supporting ligand environment and the reaction conditions. nih.gov

Heterogeneous Catalysis involving Iron-Supported Benzoate Systems

In heterogeneous catalysis, the active iron species is immobilized on a solid support. This approach offers significant practical advantages, including the straightforward separation and reuse of the catalyst, making processes more economical and environmentally friendly. mdpi.com

Iron-supported solid acid catalysts have proven effective for esterification reactions, such as the synthesis of methyl benzoate from benzoic acid and methanol. mdpi.comresearchgate.net These catalysts are often multi-metallic, incorporating iron with other metals like zirconium and titanium onto a solid support. mdpi.comresearchgate.net The reaction proceeds via a heterogeneous system, where the solid catalyst can be easily recovered by simple filtration after the reaction is complete. mdpi.com This avoids the generation of acidic wastewater associated with traditional homogeneous catalysts like sulfuric acid. mdpi.com

Iron complexes, particularly those with 2,6-bis(imino)pyridyl ligands, are highly active catalysts for the oligomerization of ethylene (B1197577) to produce linear α-olefins, which are important industrial feedstocks. nih.govunam.mx While not strictly "iron-supported benzoate systems," these catalysts operate on principles relevant to the broader class of iron-based coordination catalysts. The process is understood to be a cationic coordination polymerization mechanism. nih.gov A cocatalyst, most commonly methylaluminoxane (B55162) (MAO), is used to alkylate and ionize the iron precatalyst, generating a cationic iron-alkyl active center. nih.govresearchgate.net Ethylene monomers then coordinate to this active site and insert into the iron-alkyl bond, leading to chain growth. nih.gov The process is terminated by β-hydride transfer, which releases the α-olefin and regenerates the active catalyst. nih.gov

In heterogeneous catalysis, the composition and physical structure of the catalyst are critical determinants of its performance.

| Catalyst ID | Fe:Zr:Ti Molar Ratio | Methyl p-methylbenzoate Yield (%) | Methyl p-chlorobenzoate Yield (%) |

|---|---|---|---|

| ZFT04 | 2:1:1 | 96.8 | 94.2 |

| FT06 | 2:0:1 | 85.1 | 79.4 |

| ZF07 | 2:1:0 | 90.3 | 88.6 |

| ZT08 | 0:1:1 | 88.2 | 85.7 |

Data derived from research on iron-supported Zr/Ti solid acid catalysts, illustrating the optimal performance of the ZFT04 catalyst with a 2:1:1 molar ratio. mdpi.com

In the context of ethylene oligomerization , the ligand structure coordinated to the iron center has a profound effect on both activity and selectivity. unam.mxacademie-sciences.fr The size and nature of substituents on the iminoaryl groups of 2,6-bis(imino)pyridyl iron catalysts are crucial. unam.mx For instance, placing bulky alkyl groups at the ortho-positions of the N-aryl rings can significantly influence whether the catalyst produces short-chain oligomers or high-molecular-weight polyethylene. academie-sciences.fr Electron-donating groups on these rings tend to increase the selectivity towards α-olefins. academie-sciences.fr This fine-tuning of the ligand's steric and electronic properties allows for precise control over the final product distribution. unam.mxnih.gov

| Ligand Feature | Influence on Catalysis | Primary Product |

|---|---|---|

| Bulky ortho-substituents on N-aryl ring | Steric hindrance around the active site influences chain transfer rates. | Can favor oligomerization over polymerization. |

| Electron-donating groups on N-aryl ring | Increases electron density at the iron center. | Higher selectivity for α-olefins. |

| Methyl-ketimine vs. Aldimine backbone | Affects the electronic and steric environment of the iron center. | Methyl-ketimine complexes often show higher activity. |

A summary of general trends observed for 2,6-bis(imino)pyridyl iron catalysts in ethylene oligomerization, based on findings from multiple studies. academie-sciences.fr

Photochemical and Photo-Fenton Type Catalysis with Iron-Benzoate Systems

The interaction of iron with benzoic acid under illumination initiates a series of photochemical reactions, leading to the generation of highly reactive species and the subsequent transformation of organic substrates. This process, often referred to as photo-Fenton type catalysis, is of significant interest in the context of environmental chemistry and advanced oxidation processes. The catalytic cycle is primarily driven by the photolysis of iron(III) species, which absorb light in the near-UV region.

The photochemical activity of iron-benzoate systems is rooted in the generation of potent oxidizing species, principally the hydroxyl radical (•OH) and to a lesser extent, the superhydroxyl/superoxide radical (HO₂•/O₂•⁻). The primary photochemical event is the excitation of aquated iron(III) complexes, such as [Fe(OH)(H₂O)₅]²⁺, by UV radiation. This excitation of the ligand-to-metal charge transfer (LMCT) band leads to the reduction of Fe(III) to Fe(II) and the concomitant formation of a hydroxyl radical. researchgate.netresearchgate.netresearchgate.net

The proposed mechanism for the generation of reactive oxygen species can be summarized as follows:

Photoexcitation and •OH Generation: Iron(III) hydroxide (B78521) complexes absorb photons, leading to the formation of Fe(II) and hydroxyl radicals. researchgate.netnih.gov

Fe(OH)²⁺ + hν → Fe²⁺ + •OH

Further Radical Reactions: The monohydroxybenzoic acids formed from the initial attack of •OH on benzoic acid can be further attacked by both hydroxyl and superhydroxyl radicals, leading to the formation of dihydroxybenzoic acids. researchgate.net

The rate constants for the reaction of hydroxyl radicals with benzoic acid and its anionic form, benzoate, are very high, indicating a rapid and efficient process once the radicals are generated. researchgate.net

Table 1: Rate Constants for the Reaction of Hydroxyl Radical with Benzoic Acid Species

| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |

| Benzoic Acid | 4.3 x 10⁹ | researchgate.net |

| Benzoate Anion | 5.9 x 10⁹ | researchgate.net |

The reactive oxygen species generated in iron-benzoate systems readily oxidize organic substrates, with the photodegradation of benzoic acid itself being a well-studied example. The addition of Fe(III) has been shown to significantly enhance the photodegradation of benzoic acid under both monochromatic (e.g., 350 nm, 419 nm) and solar irradiation. researchgate.net

The primary pathway for the degradation of benzoic acid is the electrophilic addition of hydroxyl radicals to the aromatic ring. This attack occurs at the ortho, meta, and para positions, leading to the formation of monohydroxybenzoic acids as the major initial products. researchgate.netnih.gov

Key Research Findings on Benzoic Acid Photodegradation:

Reaction Products: The main initial products identified from the iron-catalyzed photochemical oxidation of benzoic acid are 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. nih.gov Further oxidation can lead to the formation of dihydroxybenzoic acids. researchgate.net

Reaction Kinetics: In a study conducted under simulated solar conditions, the half-life for the photodegradation of an initial concentration of 100 μM of benzoic acid was found to be 160 ± 20 minutes in the presence of 20 μM of Fe(III) at a pH of 3.20. The rate of degradation was observed to increase with an increasing concentration of Fe(III). nih.gov

Influence of Wavelength: The photochemical degradation of benzoic acid in the absence of iron(III) primarily occurs at wavelengths below 300 nm. However, in the presence of Fe(III), the transformation is also observed at longer wavelengths such as 350 nm and 419 nm, as well as under solar irradiation, which is consistent with the absorption spectrum of the photoactive Fe(III)-hydroxo complexes. nih.gov

Table 2: Summary of Research Findings on the Photodegradation of Benzoic Acid in Iron-Benzoate Systems

| Parameter | Observation | Reference(s) |

| Primary Reactants | Benzoic Acid, Fe(III) species, Dissolved Oxygen, Light (UV/Solar) | researchgate.netnih.gov |

| Key Reactive Species | Hydroxyl Radical (•OH), Superhydroxyl Radical (HO₂•) | researchgate.netnih.gov |

| Major Initial Products | 2-Hydroxybenzoic Acid, 3-Hydroxybenzoic Acid, 4-Hydroxybenzoic Acid, Fe(II) | nih.gov |

| Secondary Products | Dihydroxybenzoic Acids | researchgate.net |

| Effect of Fe(III) | Enhances the rate of benzoic acid photodegradation. | researchgate.netnih.gov |

| pH Range Studied | 2.0 - 5.5 | researchgate.net |

| Kinetic Data Example | t₁/₂ = 160 ± 20 min for 100 μM Benzoic Acid with 20 μM Fe(III) at pH 3.2 under solar irradiation. | nih.gov |

Bioinorganic Aspects and Environmental Applications of Iron Benzoate Interactions

Microbial Degradation and Biogeochemical Cycling Involving Iron and Benzoate (B1203000)

The anaerobic degradation of aromatic compounds like benzoate is a significant process in marine sediments and other anoxic environments. Iron, in its various oxide forms, plays a crucial role in facilitating this breakdown through complex microbial interactions.

In anaerobic settings, the biodegradation of benzoate, a model aromatic compound, can occur under sulfate-reducing conditions. frontiersin.org This process can be carried out by a single bacterial strain capable of sulfate (B86663) respiration or, more commonly, through syntrophic metabolism involving a consortium of different bacteria. frontiersin.org Syntrophy is a metabolic process in which two or more microorganisms cooperate to degrade a substance that neither can break down alone. In the case of benzoate degradation under sulfate-reducing conditions, one group of bacteria oxidizes benzoate, producing intermediates like acetate (B1210297) and hydrogen, which are then consumed by sulfate-reducing bacteria. frontiersin.orgnih.gov

The presence of iron oxides has been shown to significantly enhance the rate of this anaerobic biodegradation. nih.gov For instance, in anaerobic incubations of marine sediments, the addition of hematite (B75146) or magnetite (at 20 mM as Fe atom) increased the rates of sulfate-dependent benzoate degradation by 81.8% and 91.5%, respectively, when compared to control incubations without iron oxides. frontiersin.org This stimulatory effect is not primarily due to the iron oxides acting as an additional terminal electron acceptor, as microbial reduction of these oxides accounted for only a small fraction (2–11%) of the electrons produced from benzoate oxidation. nih.gov Instead, the enhancement is attributed to the conductive properties of the iron oxides facilitating electron transfer between the syntrophic partners. nih.gov

Studies have shown a direct correlation between the concentration of conductive iron oxides and the rate of benzoate degradation. For example, as the concentration of magnetite was increased from 5 mM to 10 mM and 20 mM, the time required for the complete degradation of an initial ~3 mM concentration of benzoate decreased from 16 days to 12 days and 10 days, respectively, compared to 18 days in the absence of magnetite. frontiersin.orgnih.gov Acetate is a key intermediate detected during this process, confirming the syntrophic nature of the degradation pathway. frontiersin.orgnih.gov

Table 1: Effect of Magnetite Concentration on Benzoate Degradation Time

| Magnetite Concentration (mM) | Time for Complete Degradation (days) |

|---|---|

| 0 | 18 |

| 5 | 16 |

| 10 | 12 |

| 20 | 10 |

The accelerated degradation of benzoate in the presence of conductive iron oxides is largely attributed to the establishment of Direct Interspecies Electron Transfer (DIET). nih.govnih.gov DIET is a mechanism where electrons are transferred directly between syntrophic microorganisms through electrically conductive materials, such as iron oxides, or via biological connections like pili. frontiersin.org This process is more efficient than the traditional interspecies transfer of metabolic intermediates like hydrogen or formate. nih.gov

In these DIET-mediated systems, specific microbial communities are enriched. For instance, in the presence of magnetite, members of Bacteroidetes and Desulfobulbaceae, which are capable of extracellular electron transfer, have been identified as key players in the syntrophic degradation of benzoate. frontiersin.orgnih.govnih.gov Similarly, in methanogenic environments, Bacillaceae, Peptococcaceae, and Methanobacterium are thought to be involved in DIET-mediated benzoate degradation. researchgate.net The ability of microorganisms to colonize and reduce magnetite has been observed through scanning electron microscopy, providing visual evidence of this close interaction. oup.com

The redox cycling of iron between its ferrous (Fe(II)) and ferric (Fe(III)) states is a fundamental biogeochemical process that plays a significant role in the degradation of organic contaminants. researchgate.net In anoxic environments, microorganisms can use Fe(III) oxides as terminal electron acceptors for the oxidation of organic compounds, including recalcitrant pollutants. researchgate.net This microbial reduction of Fe(III) generates Fe(II) species. researchgate.net

These biogenically produced Fe(II) species can then act as potent reductants, abiotically degrading a range of contaminants. researchgate.net In the context of benzoate degradation, the presence of Fe(III) minerals can stimulate the activity of iron-reducing bacteria. oup.comresearchgate.net The resulting Fe(II) can then participate in further redox reactions. While some bacteria can directly reduce certain contaminants, the presence of iron minerals can substantially promote bioreduction through an electron-shuttling mechanism, where Fe(II) accepts electrons from the biotic oxidation of organic matter and donates them to the target contaminant. researchgate.net

Furthermore, the Fe(II)/Fe(III) cycle can also generate highly reactive species. For instance, the activation of periodate (B1199274) (KIO₄) by Fe(II) has been shown to produce high-valent iron-oxo species (Fe(IV)), which are capable of rapidly degrading organic pollutants. acs.org This highlights the multifaceted role of iron cycling in both microbial and chemical degradation pathways for organic contaminants in the environment.

Enzymatic Systems and Iron-Benzoate Substrate Interactions

At the molecular level, iron is a critical component of the enzymes responsible for the initial stages of aerobic benzoate degradation. These enzymes utilize iron-containing active sites to activate molecular oxygen for the hydroxylation of the aromatic ring.

Benzoate 1,2-dioxygenase (BZDO) is a key enzyme system that initiates the aerobic degradation of benzoate by catalyzing its conversion to 1-carboxy-1,2-cis-dihydroxycyclohexa-3,5-diene. acs.org BZDO is a multi-component Rieske non-heme iron oxygenase. acs.orgresearchgate.net These enzyme systems typically consist of a reductase, a ferredoxin, and a terminal oxygenase component. researchgate.netnih.gov

The terminal oxygenase of BZDO has an (αβ)₃ subunit structure. acs.org Each α-subunit contains two crucial iron-containing prosthetic groups: a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron site. acs.orgresearchgate.net The Rieske cluster is characterized by a [2Fe-2S] core where one iron atom is coordinated by two cysteine residues and the other by two histidine residues. researchgate.net This coordination is a defining feature of Rieske proteins. The mononuclear iron is located in the active site where the substrate binds and oxygen is activated. acs.orgnih.gov The reductase and ferredoxin components are responsible for transferring electrons from NAD(P)H to the terminal oxygenase, which are required for the catalytic cycle. nih.gov

Table 2: Components of the Benzoate Dioxygenase System

| Component | Subunit Structure | Prosthetic Groups | Primary Function |

|---|---|---|---|

| Oxygenase (BZDO) | (αβ)₃ | Rieske [2Fe-2S] cluster, Mononuclear Fe | Binds benzoate and O₂, catalyzes dihydroxylation |

| Reductase | - | Flavoprotein | Accepts electrons from NAD(P)H |

| Ferredoxin | - | [2Fe-2S] cluster | Transfers electrons from reductase to oxygenase |

The mechanism of how Rieske dioxygenases like BZDO activate molecular oxygen (O₂) and insert two hydroxyl groups into the benzoate ring is a subject of intensive research. The catalytic cycle requires two electrons, which are supplied by the Rieske cluster and the mononuclear iron center within the oxygenase component itself. acs.org

The reaction is initiated by the binding of the benzoate substrate to the active site containing the mononuclear Fe(II) center. nih.gov This is followed by the binding of O₂. Recent studies on benzoate dioxygenase suggest a mechanism where O₂ is first reduced by one electron from the Fe(II) center to form an Fe(III)-superoxo species. nih.govacs.org This species then attacks the aromatic substrate, leading to the rate-limiting step of the reaction. acs.org

A subsequent electron transfer from the reduced Rieske cluster facilitates the cleavage of the O-O bond. acs.org This ultimately leads to the formation of the cis-dihydrodiol product. nih.gov An alternative "peroxide shunt" pathway has also been demonstrated, where the fully oxidized enzyme (with Fe(III) and an oxidized Rieske cluster) can use hydrogen peroxide (H₂O₂) as the oxygen source to form the correct product, providing strong evidence for an Fe(III)-hydroperoxo reactive intermediate in that specific pathway. nih.govumn.edu These mechanistic studies are crucial for understanding the unique chemistry of Rieske dioxygenases and for potential applications in biocatalysis and green chemistry. nih.gov

Environmental Remediation Strategies Utilizing Iron-Benzoate Materials

Interactions between iron and benzoate compounds have led to the development of innovative materials with significant applications in environmental science. These materials are at the forefront of strategies aimed at decontaminating polluted environments, protecting materials from degradation, and controlling the unwanted growth of organisms on submerged surfaces. This section explores the multifaceted roles of iron-benzoate materials in environmental remediation, focusing on nanoparticle-based contaminant removal, assisted biodegradation, corrosion inhibition, and antifouling mechanisms.

Nanoparticle-Based Approaches for Contaminant Removal (e.g., Dye Rejection)

Iron-based nanoparticles, particularly iron oxides, have emerged as highly effective materials for removing contaminants like synthetic dyes from wastewater. masjaps.comdoaj.org Their utility stems from their unique physicochemical properties, including a high surface-area-to-volume ratio and magnetic characteristics, which allow for efficient adsorption and easy separation from the treated water using an external magnetic field. aquaenergyexpo.comresearchgate.netresearchgate.net

The primary mechanism for dye removal is adsorption, where dye molecules bind to the surface of the nanoparticles. masjaps.comresearchgate.net This process is significantly influenced by the solution's pH, which alters the surface charge of the iron oxide nanoparticles and the ionization state of the dye molecules. For instance, at a low (acidic) pH, the surface of iron oxide nanoparticles becomes positively charged. ccij-online.org This positive charge electrostatically attracts anionic dye molecules, such as Acid yellow 36, leading to their effective removal from the solution. ccij-online.org Conversely, as the pH increases, the nanoparticle surface becomes more negatively charged, reducing its affinity for anionic dyes but potentially increasing it for cationic ones. researchgate.netccij-online.org

Research has demonstrated the high efficiency of various iron-based nanoparticles in decolorizing industrial effluents. Zero-valent iron (nZVI) nanoparticles, in particular, are strong reducing agents capable of breaking down toxic dyes into less harmful compounds. iosrjournals.org The core-shell structure of many iron nanoparticles, consisting of a metallic iron core and an iron oxide shell, provides both reduction and adsorption capabilities for contaminant removal. mdpi.com The effectiveness of these nanoparticles can be further enhanced by modifying their surface with other materials to target specific pollutants. researchgate.net

Interactive Table: Dye Removal Efficiency using Iron-Based Nanoparticles

| Nanoparticle Type | Target Dye | Key Finding | Reference |

|---|---|---|---|

| Zero-Valent Iron (ZVI) | Reactive Red 198 | Demonstrated a maximum adsorption capacity of 5339.3 mg/g, effective at acidic pH. | iosrjournals.org |

| Iron Oxide Nanoparticles | Acid yellow 36 | Removal efficiency decreases significantly as pH increases from acidic to neutral due to changes in surface charge. | ccij-online.org |

| Fe3O4/Activated Carbon | Methylene Blue (MB), Brilliant Green (BG) | Achieved high adsorption capacities of 138 mg/g for MB and 166.6 mg/g for BG. | nih.gov |

| Magnetic Iron Oxide Nanosorbents | Various Dyes (e.g., Erichrome black-T) | Show higher adsorption for dyes with hydroxyl (OH) groups. Surface modification can provide charge-specific removal. | researchgate.net |

Assisted Biodegradation with Iron-Oxide Nanomaterials

Iron oxide nanoparticles (IONPs) play a significant role in enhancing the bioremediation of organic pollutants in soil and water. nih.govbohrium.com They act as catalysts and facilitate the breakdown of complex contaminants like crude oil hydrocarbons and agricultural waste by microorganisms. nih.govbohrium.comresearchgate.net The nanoparticles' large surface area allows for the effective adsorption of pollutants, increasing their bioavailability for microbial degradation. nih.gov

One of the key mechanisms involves the role of iron as an electron donor or acceptor in microbial metabolic processes. nih.gov For syntrophic microbial communities, which work together to degrade complex organic compounds, conductive iron oxides like magnetite and hematite can facilitate a process known as Direct Interspecies Electron Transfer (DIET). nih.gov This process enhances the metabolic efficiency of the microbial consortium, leading to faster degradation rates of compounds like benzoate under anaerobic, sulfate-reducing conditions. nih.gov Studies have shown that the addition of magnetite or hematite can increase the degradation rate of benzoate by over 80-90% in subsequent feeding cycles. nih.gov

Furthermore, the combination of iron oxide nanoparticles with biosurfactants has shown synergistic effects. Biosurfactants, produced by microorganisms, increase the solubility and bioavailability of hydrophobic contaminants. researchgate.net When used alongside IONPs, they can prevent nanoparticle aggregation and facilitate micelle formation, leading to highly efficient removal of both hydrocarbons and heavy metals from contaminated soil. researchgate.net This combined approach has achieved removal rates of up to 99% for certain contaminants within a short period. researchgate.net

Mechanisms of Iron Benzoate in Corrosion Inhibition for Materials Science

Iron benzoate is an effective corrosion inhibitor, particularly for steel, and is used as a pigment in protective paints. researchgate.netunlp.edu.araminer.org Its protective action is based on the chemical passivation of the metal surface. wikipedia.orgencyclopedia.pub Passivation is the formation of a non-reactive, protective outer layer on a material that shields it from the corrosive environment. wikipedia.orgencyclopedia.pub

The primary mechanism of inhibition by benzoate involves the adsorption of benzoate anions onto the active electrochemical sites on the iron or steel surface. unlp.edu.arcore.ac.uk This adsorption forms a protective film that acts as a physical barrier, impeding the electrochemical reactions—both anodic (metal dissolution) and cathodic (oxidant reduction)—that drive corrosion. unlp.edu.arencyclopedia.pub

When incorporated into a paint coating, the slightly soluble iron benzoate pigment can act as a reservoir of inhibitive ions. researchgate.netunlp.edu.ar As water permeates the paint film, it dissolves a small amount of the pigment, releasing benzoate anions. These anions then migrate to the metal/coating interface. unlp.edu.ar There, they can react with ferrous ions produced at anodic sites to form an insoluble iron-benzoate complex. researchgate.net This complex precipitates and helps to plug pores and defects in the coating, further slowing the corrosion process. researchgate.net The presence of oxygen is often crucial for the formation of a stable passive film in conjunction with benzoate. semanticscholar.orgscilit.com Electrochemical studies have confirmed that this passivation process significantly reduces the corrosion rate of the underlying metal. researchgate.netunlp.edu.ar

Interactive Table: Mechanisms of Iron Benzoate Corrosion Inhibition

| Mechanism | Description | Effect | Reference |

|---|---|---|---|

| Anion Adsorption | Benzoate anions adsorb onto active sites on the metal surface. | Forms a protective layer that covers the surface and decreases the corrosion rate. | unlp.edu.arcore.ac.uk |

| Passivating Film Formation | A thin, non-reactive film is formed on the metal surface, often an iron oxide layer stabilized by benzoate. | Creates a physical barrier that slows electrochemical reactions. | wikipedia.orgencyclopedia.pubsemanticscholar.org |